molecular formula C8H8BrN3 B11806451 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11806451
M. Wt: 226.07 g/mol
InChI Key: ZCGRUVGQYLBCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-ethyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, dehalogenated triazoles, and biaryl compounds .

Scientific Research Applications

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
  • 5-Bromo-1-phenyl-1H-benzo[d][1,2,3]triazole
  • 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Uniqueness

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-1-ethylbenzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3

InChI Key

ZCGRUVGQYLBCNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

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